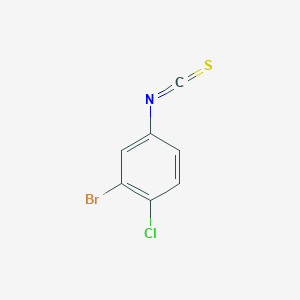
Diethyl 9H-Fluoren-2-ylphosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 9H-Fluoren-2-ylphosphonate is an organophosphorus compound that features a phosphonate group attached to a fluorene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl 9H-Fluoren-2-ylphosphonate can be synthesized through several methods. One common approach involves the reaction of fluorene with diethyl phosphite in the presence of a catalyst. The reaction typically proceeds under mild conditions, often requiring a base such as sodium hydride to facilitate the formation of the phosphonate ester bond .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The use of microwave-assisted synthesis has also been explored to enhance reaction rates and efficiency .
Chemical Reactions Analysis
Types of Reactions
Diethyl 9H-Fluoren-2-ylphosphonate undergoes various chemical reactions, including:
Oxidation: The phosphonate group can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert the phosphonate group to phosphine oxides.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and aryl halides are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Phosphonic acids.
Reduction: Phosphine oxides.
Substitution: Various substituted phosphonates depending on the nucleophile used.
Scientific Research Applications
Diethyl 9H-Fluoren-2-ylphosphonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the formation of carbon-phosphorus bonds.
Biology: Investigated for its potential as a bioisostere in drug design, mimicking phosphate groups in biological systems.
Medicine: Explored for its potential use in developing new pharmaceuticals, particularly as enzyme inhibitors.
Industry: Utilized in the production of flame retardants and plasticizers due to its stability and reactivity.
Mechanism of Action
The mechanism by which diethyl 9H-fluoren-2-ylphosphonate exerts its effects involves the interaction of the phosphonate group with various molecular targets. In biological systems, it can mimic phosphate groups, thereby inhibiting enzymes that require phosphorylation for activation. The compound can also participate in the formation of stable complexes with metal ions, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- Diethyl phosphonate
- Diethyl phenylphosphonate
- Diethyl methylphosphonate
Uniqueness
Diethyl 9H-Fluoren-2-ylphosphonate is unique due to the presence of the fluorene moiety, which imparts distinct electronic and steric properties. This makes it particularly useful in applications where specific reactivity and stability are required, such as in the design of enzyme inhibitors and advanced materials .
Properties
Molecular Formula |
C17H19O3P |
|---|---|
Molecular Weight |
302.30 g/mol |
IUPAC Name |
2-diethoxyphosphoryl-9H-fluorene |
InChI |
InChI=1S/C17H19O3P/c1-3-19-21(18,20-4-2)15-9-10-17-14(12-15)11-13-7-5-6-8-16(13)17/h5-10,12H,3-4,11H2,1-2H3 |
InChI Key |
FVCPQGIVPMAZFX-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C1=CC2=C(C=C1)C3=CC=CC=C3C2)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,5-Dimethyl-4-(4-nitrophenyl)-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazole](/img/structure/B13685509.png)
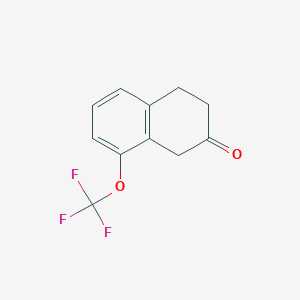
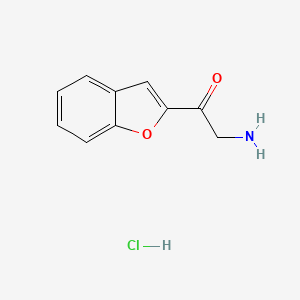
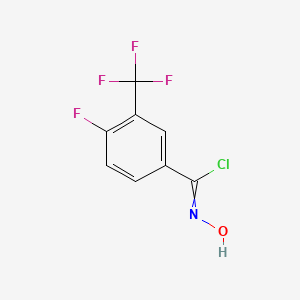

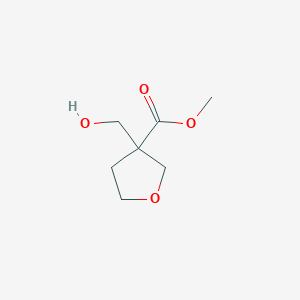
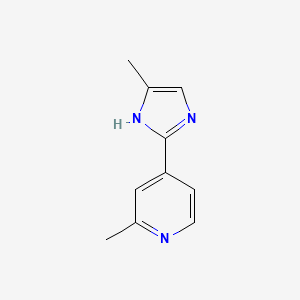
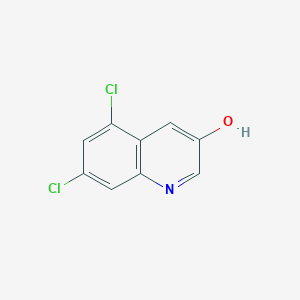
![2-(3-Fluorophenyl)-5-methoxyimidazo[1,2-a]pyridine](/img/structure/B13685554.png)
![6-Chloro-2,9-dihydro-1H-pyrido[3,4-b]indol-1-one](/img/structure/B13685555.png)
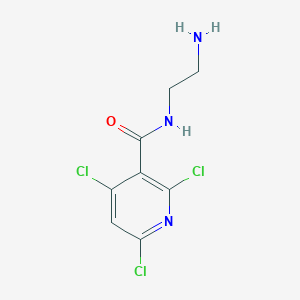
![Ethyl 3-[4-Fluoro-3-(trifluoromethyl)phenyl]-3-hydroxypropanoate](/img/structure/B13685567.png)

